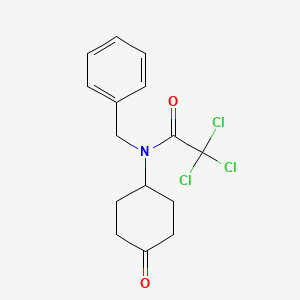

N-benzyl-2,2,2-trichloro-N-(4-oxocyclohexyl)acetamide

Overview

Description

N-benzyl-2,2,2-trichloro-N-(4-oxocyclohexyl)acetamide, also known as BCTC, is a synthetic organic compound that has been used in scientific research for a variety of purposes. BCTC is a member of the oxazoline family, which is a group of compounds that are characterized by a five-membered ring structure with two nitrogen atoms. BCTC has been extensively studied due to its broad range of applications in the field of chemistry, including its use as a catalyst, a ligand, and an initiator for various organic reactions. BCTC is also used in biochemistry applications, including its use as an enzyme inhibitor, a substrate for various biochemical reactions, and a tool for studying the mechanism of action of enzymes.

Scientific Research Applications

Chemical and Pharmacological Research

N-substituted benzamides and acetamides, including compounds structurally similar to N-benzyl-2,2,2-trichloro-N-(4-oxocyclohexyl)acetamide, have been the subject of extensive research in the context of novel synthetic opioid receptor agonists developed in the 1970s and 1980s. These compounds, particularly from the class of U-drugs, have exhibited significant impacts on drug markets due to their euphoric effects and have led to the emergence of related compounds on the illicit drug market after international controls were put in place. Research in this area emphasizes the importance of pre-emptive research on such compounds to provide drug metabolism and pharmacokinetic data to ensure early detection in toxicological samples. The stereochemistry of these compounds, being chiral, greatly influences their potency, and therefore detection methods should also consider the determination of configuration (Sharma et al., 2018).

Synthetic Organic Chemistry

In the realm of synthetic organic chemistry, N-benzyl-2,2,2-trichloro-N-(4-oxocyclohexyl)acetamide could be conceptually related to the studies on the N-Ar axis. Research in this domain has led to the development of highly chemoselective N-acylation reagents and the exploration of axial chirality based on acyclic imide N-Ar bond rotation. Furthermore, the development of chiral ligands based on the N-Ar prochiral axis concept has shown promise in asymmetric transition metal catalysis, exhibiting high selectivity. This type of research underscores the importance of understanding the relationship between the stability to racemization and steric and electronic effects (Kondo & Murakami, 2001).

Environmental and Pharmacokinetic Studies

Acetamides, such as N-benzyl-2,2,2-trichloro-N-(4-oxocyclohexyl)acetamide, have also been the focus of environmental studies and pharmacokinetic analysis. For instance, the degradation of acetaminophen, a compound related in structure and function, has been studied extensively in advanced oxidation processes (AOPs). This research is crucial in understanding the by-products, biotoxicity, and the degradation pathways of such compounds in environmental settings (Qutob et al., 2022).

properties

IUPAC Name |

N-benzyl-2,2,2-trichloro-N-(4-oxocyclohexyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16Cl3NO2/c16-15(17,18)14(21)19(10-11-4-2-1-3-5-11)12-6-8-13(20)9-7-12/h1-5,12H,6-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMHUBXANQQXZIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCC1N(CC2=CC=CC=C2)C(=O)C(Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16Cl3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2,2,2-trichloro-N-(4-oxocyclohexyl)acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{4-[(2-azidoethyl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione](/img/structure/B6603936.png)

![[2-fluoro-4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B6603947.png)

![tert-butyl 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]piperidine-1-carboxylate](/img/structure/B6603965.png)